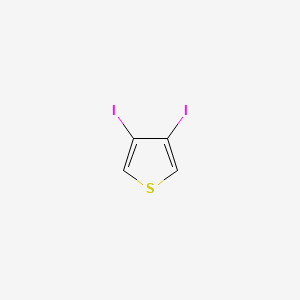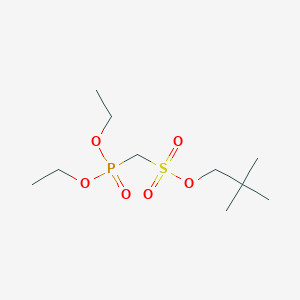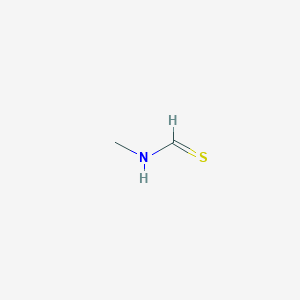
3,4-Diiodothiophene
概要
説明
3,4-Diiodothiophene is an organosulfur compound with the molecular formula C₄H₂I₂S. It is a derivative of thiophene, where two iodine atoms are substituted at the 3 and 4 positions of the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Diiodothiophene can be synthesized through several methods. One common approach involves the iodination of thiophene derivatives. For instance, the reaction of thiophene with iodine in the presence of an oxidizing agent such as nitric acid can yield this compound . Another method involves the use of 3,4-dibromothiophene as a starting material, which undergoes halogen exchange reactions to replace bromine atoms with iodine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
化学反応の分析
Types of Reactions: 3,4-Diiodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert the iodine atoms to hydrogen or other substituents.
Coupling Reactions: this compound can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, forming biaryl or alkyne-linked thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium-catalyzed hydrogenation.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Coupling Products: Biaryl or alkyne-linked thiophene derivatives.
科学的研究の応用
3,4-Diiodothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells and field-effect transistors.
Materials Science: The compound is utilized in the development of high-performance organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industrial Applications: It serves as a versatile intermediate in the synthesis of various functional materials and additives.
作用機序
The mechanism of action of 3,4-diiodothiophene in its applications is primarily based on its ability to participate in π-conjugation and form stable intermolecular interactions. In organic electronics, the compound enhances charge transport and improves the efficiency of devices by facilitating better molecular packing and reducing recombination losses . The iodine atoms also play a crucial role in modulating the electronic properties of the thiophene ring, making it a valuable component in the design of advanced materials .
類似化合物との比較
2,5-Diiodothiophene: Similar to 3,4-diiodothiophene but with iodine atoms at the 2 and 5 positions.
3,4-Dibromothiophene: A brominated analogue that can undergo similar reactions but with different reactivity profiles.
2,5-Dichloro-3,4-diiodothiophene: A compound with both chlorine and iodine substituents, offering unique properties for specific applications.
Uniqueness: this compound is unique due to the specific positioning of the iodine atoms, which significantly influences its electronic properties and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic behavior .
特性
IUPAC Name |
3,4-diiodothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2S/c5-3-1-7-2-4(3)6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYTZXCRMJJEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172855 | |
| Record name | 3,4-Diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19259-08-6 | |
| Record name | 3,4-Diiodothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Phosphine, tris[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B3049004.png)



![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)




